2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZPPIIZPSRRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the nucleophilic substitution reaction between 2-bromo-5-(trifluoromethyl)aniline and a sulfonyl chloride derivative. The reaction is carried out under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of this reaction are moderate, typically ranging from 50% to 62% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide is primarily studied for its potential as an antimicrobial agent . The presence of the sulfonamide group enhances its interaction with biological targets, particularly enzymes involved in bacterial growth.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of various benzenesulfonamides, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory activity, suggesting its potential as a lead compound for developing new antibiotics .
Antimalarial Research
The compound has been investigated for its efficacy against malaria-causing parasites. Sulfonamides with trifluoromethyl substitutions have shown promise in inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in Plasmodium falciparum.
Data Table: Antimalarial Activity
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.5 | Dihydropteroate Synthase |
| Other Sulfonamides | 1.0 - 10.0 | Varies |
This data highlights the superior activity of the compound compared to others in its class .
Herbicidal Applications
In agrochemistry, compounds similar to this compound have been explored for their herbicidal properties. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues.
Case Study: Herbicidal Efficacy
Research demonstrated that derivatives of benzenesulfonamides exhibited effective control over various weed species when applied at specific concentrations. The mechanism involves disrupting the biosynthesis of essential amino acids in plants .
Mechanism of Action
The mechanism of action of 2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in the case of HCV NS3 protease inhibitors, the compound binds to the active site of the protease, inhibiting its activity and preventing the replication of the virus . The trifluoromethyl group enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Position and Electronic Effects
(a) 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8)
- Structure: Bromine at position 3, methyl groups at N-sulfonamide and position 5 (C₈H₁₀BrNO₂S) .
- Key Differences: Trifluoromethyl (-CF₃) vs. methyl (-CH₃) at position 5: The -CF₃ group increases electronegativity and steric bulk, reducing electron density on the aromatic ring compared to -CH₃. Bromine at position 3 vs.
(b) N-Benzyl-2-bromo-5-(trifluoromethoxy)benzenesulfonamide (CAS 951885-49-7)
- Structure: Benzyl group on sulfonamide nitrogen, trifluoromethoxy (-OCF₃) at position 5 (C₁₄H₁₁BrF₃NO₃S) .
- Key Differences: -OCF₃ vs. -CF₃: The oxygen in -OCF₃ enhances electron-withdrawing effects but introduces conformational flexibility. Benzyl vs.
Heterocyclic and Non-Aromatic Analogs
(a) 5-Bromo-N-(sec-butyl)-2-thiophenesulfonamide (CAS 663165-85-3)
- Structure: Thiophene ring (sulfur-containing heterocycle) with bromine at position 5 and sec-butyl-sulfonamide (C₈H₁₂BrNO₂S₂) .
- Key Differences: Thiophene vs. benzene: Reduced aromaticity and increased electron-rich character due to sulfur.
(b) N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide
- Structure : Pyridine ring with bromine and methyl groups, linked to a toluene sulfonamide (C₁₃H₁₃BrN₂O₂S) .
- Key Differences :
- Pyridine vs. benzene: Basic nitrogen alters electronic properties and hydrogen-bonding capacity.
- Toluene sulfonamide: Methyl group on the benzene ring may sterically hinder interactions compared to -CF₃.
Fluorinated Derivatives
(a) Perfluorinated Benzenesulfonamides (e.g., CAS 69013-34-9)
- Structure: Multiple perfluoroalkyl chains (e.g., -CF₂CF₃) and phosphonooxyethyl groups (C₃₁H₃₄F₆N₄O₂S₂) .
- Key Differences :
- High fluorine content: Increases chemical inertness and thermal stability but reduces solubility in polar solvents.
- Complex substituents: Likely used in specialized applications (e.g., surfactants, polymers) rather than pharmaceuticals.
(b) Celecoxib (C₁₇H₁₄F₃N₃O₂S)
Biological Activity
2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Bromine Atom : Imparts unique electronic properties that may enhance biological activity.
- Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have indicated that benzenesulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against multidrug-resistant strains of Mycobacterium abscessus, showing promising results in inhibiting bacterial growth.
| Compound | Activity Against M. abscessus | Reference |
|---|---|---|
| This compound | Moderate to strong | |
| Imidazole derivative with 4-CF3 | Stronger than some antibiotics |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly focusing on its cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 (colon cancer) | 15.2 | Induces G0/G1 phase arrest |
| MCF-7 (breast cancer) | 12.8 | Apoptosis induction via caspase activation |
In a study involving analogs of sulfonamides, compounds with trifluoromethyl groups demonstrated enhanced cytotoxicity compared to their non-substituted counterparts, suggesting that the trifluoromethyl substitution plays a crucial role in enhancing anticancer activity .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and disease states.
Mechanism of Action:
- Binding Interactions : The compound forms stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions.
- Pathways Involved : Inhibition of enzyme activity can lead to altered metabolic pathways, potentially providing therapeutic benefits in conditions such as cancer and inflammation .
Case Studies
- Antimycobacterial Activity : A study reported that benzenesulfonamide derivatives were effective against M. abscessus, with this compound showing moderate activity compared to established antibiotics .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines (HCT-116 and MCF-7), indicating its potential as an anticancer agent .
Q & A
Basic: What are the recommended synthetic routes for 2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide, and how can purity be optimized?
Methodological Answer:
A common approach involves sulfonylation of the corresponding amine using 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (or structurally similar intermediates) under anhydrous conditions . For example, sulfonyl chloride intermediates (e.g., 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride) can react with methylamine derivatives in dichloromethane or THF, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity optimization requires strict control of reaction stoichiometry, exclusion of moisture, and post-synthesis analysis via HPLC or TLC .
Basic: How can researchers confirm the molecular structure of this compound experimentally?
Methodological Answer:
Structural confirmation relies on a combination of:
- X-ray crystallography : Using programs like SHELXL for refinement, particularly for resolving halogen and trifluoromethyl group orientations .
- Spectroscopy : and NMR to verify methylamine substitution and trifluoromethyl resonance patterns (e.g., chemical shifts near −60 ppm for CF) .
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 346.93) .
Advanced: What strategies resolve contradictions in crystallographic data for halogenated benzenesulfonamides?
Methodological Answer:
Crystallographic challenges (e.g., disorder in bromine/CF groups or twinning) require:
- Data validation : Use twin refinement in SHELXL to handle pseudo-merohedral twinning, common in halogenated aromatics .
- Electron density maps : Analyze residual peaks near heavy atoms (Br, S) to distinguish static disorder from dynamic motion.
- Comparative modeling : Cross-reference with structurally analogous compounds (e.g., 2-chloro-5-(trifluoromethyl)benzenesulfonamide) to validate bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
